



How to improve the yield of Schizozygine divergent synthesis pathways

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Compound of Interest		
Compound Name:	Schizozygine	
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Technical Support Center: Schizozygine Divergent Synthesis Pathways

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of **Schizozygine** divergent synthesis pathways. The information is based on established synthetic routes, focusing on a divergent strategy from a late-stage C-14,15 alkene intermediate.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the core strategy of the divergent synthesis of **Schizozygine** alkaloids?

The central strategy revolves around the creation of a late-stage intermediate containing a C-14,15 double bond.[2] This key intermediate allows for divergent synthesis, meaning it can be chemically modified in different ways to produce various members of the **Schizozygine** alkaloid family, such as (+)-vallesamidine and (+)-14,15-dehydrostrempeliopine, as well as other unnatural derivatives.[1][3][4] This approach is advantageous because introducing the C-14,15 double bond at a late stage would be synthetically challenging otherwise.[2]

Q2: What are the key reactions in this divergent synthesis pathway?



The synthesis of the A/B/C ring skeleton is achieved through a series of efficient reactions, including:[1][2][3]

- Asymmetric Michael Addition
- Nitro-Mannich/Lactamisation Cascade
- Tsuji-Trost Allylation
- Intramolecular C-N Coupling

The construction of the D and E rings involves:[1][2][3]

- A novel[1][4]-Hydride Transfer/Mannich-type Cyclisation for ring E.
- A Diastereoselective Ring-Closing Metathesis for ring D.

Q3: I am experiencing low yield in the intramolecular C-N coupling step to form the indoline ring. What can I do?

Low yields in this palladium-catalyzed reaction can be a common issue. Here are some troubleshooting steps based on reported optimizations:

- Catalyst and Ligand System: While a palladium catalyst like Pd(PPh₃)₄ can yield the desired product, the yields may be moderate (around 65%).[2] Consider screening different catalyst and ligand combinations. For instance, using a copper-based catalyst system like Cul with a ligand such as L-proline has been shown to significantly improve reaction times and may improve yield.[2]
- Reaction Conditions: Ensure anhydrous and anaerobic conditions, as palladium catalysts can be sensitive to oxygen and moisture.
- Reagent Purity: The purity of the substrate, catalyst, and ligand is crucial. Impurities can
 poison the catalyst and lead to side reactions.

Troubleshooting Guides



Issue 1: Poor Diastereoselectivity in the Nitro-Mannich/Lactamisation Cascade

- Problem: The formation of the nitro lactam results in a poor diastereomeric ratio (dr).
- Potential Cause: The stereocontrol in this cascade reaction can be sensitive to reaction conditions.
- Solution: While a dr of ~5:1 has been reported as acceptable, subsequent steps can rectify
 this.[2] The diastereoselectivity at C-2 becomes irrelevant as the subsequent Tsuji-Trost
 allylation stereoselectively introduces the C-2 quaternary center, leading to a high
 diastereomeric ratio (95:5 dr) in the allylated product.[2] Therefore, focus on optimizing the
 yield of the cascade and the subsequent allylation step.

Issue 2: Incomplete Conversion or Low Yield During Allyl Carbamate Formation

- Problem: When removing the PMB protecting group and introducing the allyl group using allyl chloroformate, the reaction does not go to completion, resulting in a moderate yield.[2]
- Potential Cause: The reactivity of the substrate or steric hindrance might be limiting the reaction rate.
- Solution: Increasing the reaction time can slightly improve the yield. However, if starting material persists, consider optimizing other parameters such as reaction temperature or the concentration of reagents. It's important to note that a yield of 56% (77% based on recovered starting material) has been reported as acceptable for this step.[2]

Issue 3: Failed Dehydration to Introduce the C-14,15 Double Bond

- Problem: Attempts to introduce the C-14,15 double bond via dehydration of a 15α-hydroxyl precursor are unsuccessful.[2]
- Context: This issue was reported in an alternative synthetic approach and highlights a key challenge that the divergent strategy using a late-stage alkene intermediate overcomes.



• Recommendation: Instead of a late-stage dehydration, adopting the divergent strategy that constructs the C-14,15 alkene earlier in the synthesis via ring-closing metathesis is a more reliable approach.[2]

Quantitative Data Summary

The following tables summarize the reported yields and diastereoselectivities for key steps in the divergent synthesis of **Schizozygine** alkaloids.

Table 1: Yields of Key Synthetic Steps

Step	Reagents/Con ditions	Product	Yield (%)	Reference
Asymmetric Michael Addition & Nitro- Mannich/Lactami sation	Chiral Nickel (II) complex, Krapcho decarboxylation	Nitro lactam	84	[2]
Tsuji-Trost Allylation	Palladium catalyst	Allylated product	86	[2]
Intramolecular C- N Coupling (Pd)	Pd(PPh₃)₄, t- BuONa, PhMe	Indoline	65	[2]
Intramolecular C- N Coupling (Cu)	Cul (10 mol%), L-proline	Indoline	55	[2]
Allyl Carbamate Formation	Allyl chloroformate	Allyl carbamate	56 (77 brsm)	[2]
Ozonolysis	O ₃ , then Me ₂ S	Aldehyde	90	[2]
Petasis Olefination & Desilylation	Petasis reagent, TBAF	Diene	65	[2]
Ring-Closing Metathesis	Grubbs catalyst	Ring D cyclised product	76	[2]



Table 2: Diastereoselectivity of Key Reactions

Reaction	Diastereomeric Ratio (dr)	Reference
Nitro-Mannich/Lactamisation Cascade	~5:1	[2]
Tsuji-Trost Allylation	95:5	[2]
Isomerization on Silica Gel	93:7	[2]

Experimental Protocols

Protocol 1: Asymmetric Michael Addition and Nitro-Mannich/Lactamisation

- To a solution of 2-bromonitrostyrene and diethyl malonate, add the chiral nickel (II) complex catalyst.
- Stir the reaction at the appropriate temperature until completion, monitoring by TLC.
- Upon completion, the crude reaction mixture is subjected to Krapcho decarboxylation conditions to yield the nitro lactam.
- Purify the product by column chromatography.

Protocol 2: Intramolecular C-N Coupling (Copper-Catalyzed)

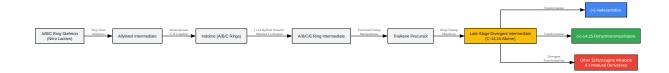
- To a solution of the amine precursor in a suitable solvent (e.g., DMSO), add Cul (10 mol%) and L-proline.
- Add a base (e.g., K2CO3) and heat the reaction mixture.
- · Monitor the reaction progress by TLC.
- After completion, perform an aqueous workup and extract the product with an organic solvent.
- Purify the resulting indoline by column chromatography.



Protocol 3: Diastereoselective Ring-Closing Metathesis

- Dissolve the trialkene intermediate in a degassed solvent (e.g., dichloromethane).
- Add a Grubbs-type catalyst (e.g., Grubbs II).
- Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
- Quench the reaction and concentrate the mixture.
- Purify the cyclized product by flash column chromatography to obtain the desired diastereomer.

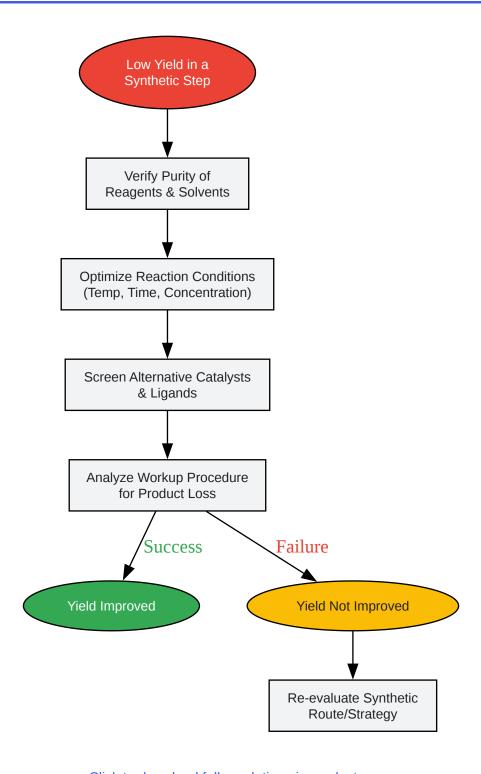
Visualizations



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Caption: Divergent synthesis pathway to **Schizozygine** alkaloids.





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Caption: General troubleshooting workflow for yield optimization.



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